3-(ethylcarbamoyl)propanoic Acid

Catalog No.
S2796609
CAS No.
21451-29-6
M.F
C6H11NO3
M. Wt
145.158
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(ethylcarbamoyl)propanoic Acid

CAS Number

21451-29-6

Product Name

3-(ethylcarbamoyl)propanoic Acid

IUPAC Name

4-(ethylamino)-4-oxobutanoic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.158

InChI

InChI=1S/C6H11NO3/c1-2-7-5(8)3-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)

InChI Key

HVMGZVKGWSZOFR-UHFFFAOYSA-N

SMILES

CCNC(=O)CCC(=O)O

solubility

not available

Inhibitor of Human Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain Enzymes

Biological Production of Propionic Acid

Production of Polymers

Food Industry

Agriculture

Pharmaceutical Applications

Cosmetic Industry

Plastics Industry

Microbial Propionic Acid Production

Ion-Flow Stabilizer

3-(Ethylcarbamoyl)propanoic acid is an organic compound characterized by the presence of an ethylcarbamoyl group attached to a propanoic acid backbone. Its chemical formula is C₅H₁₁N₁O₂, and it features a carboxylic acid functional group (-COOH) and an amide functional group (-C(O)NH-). This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly due to its interactions with biological pathways.

Typical of carboxylic acids and amides:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions, utilizing various nucleophiles depending on the desired product.

The major products from these reactions include derivatives such as amines, carboxylic acids, and substituted carbamoyl compounds.

3-(Ethylcarbamoyl)propanoic acid exhibits significant biological activity, particularly through its interaction with the prolyl hydroxylase domain protein 2 (PHD-2). By inhibiting PHD-2, this compound modulates the hypoxia-inducible factor (HIF) pathway, which plays a critical role in cellular responses to oxygen levels. This modulation can influence gene expression related to metabolism, angiogenesis, and cell survival under hypoxic conditions.

Mechanism of Action

The molecular mechanism involves the inhibition of PHD-2 activity, leading to increased stability of HIF proteins. This stabilization enhances the transcription of genes that facilitate adaptation to low oxygen environments, which is particularly relevant in cancer biology and tissue regeneration.

The synthesis of 3-(ethylcarbamoyl)propanoic acid can be achieved through several methods:

  • Hydrolysis Route: One common method involves the reaction of ethylamine with acrylonitrile to form 3-(ethylamino)propionitrile, which is then hydrolyzed using strong acids or bases to yield the desired compound. This process requires controlled conditions to ensure high yield and purity.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of ethyl acrylate followed by reaction with ammonia can be employed for large-scale production. This method enhances efficiency and yield while minimizing by-products.

3-(Ethylcarbamoyl)propanoic acid has potential applications in various fields:

  • Medicinal Chemistry: Due to its ability to modulate biological pathways, it is being investigated for therapeutic uses in conditions like ischemia and cancer.
  • Biochemical Research: The compound serves as a biochemical probe for studying HIF-related pathways and their implications in disease mechanisms.
  • Synthesis of Complex Molecules: It acts as a building block for synthesizing more complex organic molecules in chemical research.

Research into the interactions of 3-(ethylcarbamoyl)propanoic acid with biological systems is ongoing. Preliminary studies suggest that its effects on the HIF pathway may influence cellular metabolism and survival under stress conditions. Future studies are needed to fully elucidate its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding its therapeutic potential.

Several compounds share structural similarities with 3-(ethylcarbamoyl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Carbamoylpropanoic AcidLacks the ethyl group; more hydrophilicLess lipophilic compared to 3-(ethylcarbamoyl)propanoic acid
3-(Methylcarbamoyl)propanoic AcidContains a methyl group instead of an ethyl groupAffects reactivity and solubility differently
3-(Butylcarbamoyl)propanoic AcidHas a longer butyl chain; increases hydrophobicityAlters chemical properties significantly

Uniqueness

3-(Ethylcarbamoyl)propanoic acid is unique due to its specific ethylcarbamoyl group, which imparts distinct chemical and physical properties. This specificity enhances its utility in various applications compared to similar compounds that may have different substituents or structural features.

XLogP3

-0.7

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